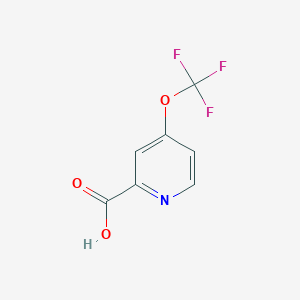

4-(Trifluoromethoxy)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)14-4-1-2-11-5(3-4)6(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAYOGOEBFDHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Trifluoromethoxy)picolinic Acid

Abstract

This technical guide provides a comprehensive overview of scientifically robust synthetic pathways for the preparation of 4-(trifluoromethoxy)picolinic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group imparts unique physicochemical properties, including high lipophilicity and metabolic stability, making its incorporation into the picolinic acid scaffold a subject of significant interest for medicinal and agricultural chemists. This document details two plausible multi-step synthetic routes, commencing from readily accessible pyridine precursors. Each pathway is elucidated with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a practical framework for the laboratory-scale production of this important fluorinated heterocyclic compound.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery and agrochemical design. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after due to its profound impact on a molecule's biological and physical properties. It is a strong electron-withdrawing group that can significantly enhance metabolic stability by blocking potential sites of oxidation. Furthermore, its high lipophilicity can improve membrane permeability and oral bioavailability.

This compound, a pyridine derivative bearing both a carboxylic acid at the 2-position and a trifluoromethoxy group at the 4-position, represents a key intermediate for the synthesis of a diverse range of bioactive molecules. The picolinic acid moiety serves as a versatile handle for further chemical modifications, such as amide bond formation, while the trifluoromethoxy group provides the aforementioned benefits of fluorination.

This guide outlines two primary synthetic strategies for the preparation of this compound, designed to be both efficient and adaptable for laboratory settings. The presented pathways are grounded in established chemical transformations, with a focus on providing detailed, actionable protocols to enable successful synthesis.

Proposed Synthetic Pathways

Two logical and scientifically sound pathways for the synthesis of this compound are presented. The choice between these routes may depend on the availability of starting materials, laboratory capabilities, and desired scale of production.

Pathway 1: Synthesis via Oxidation of a 2-Methylpyridine Precursor

This pathway commences with the trifluoromethoxylation of a 2-methyl-4-hydroxypyridine intermediate, followed by the oxidation of the methyl group to the corresponding carboxylic acid.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Logical Flow of Pathway 1

The initial step involves the conversion of the hydroxyl group of 2-methyl-4-hydroxypyridine to a trifluoromethoxy group. A common and effective method for the trifluoromethoxylation of hydroxypyridines involves a three-step sequence: reaction with thiophosgene, followed by chlorination and then fluorination.[1] The presence of chlorine atoms on the pyridine ring has been noted to be beneficial for the success of this transformation.

Experimental Protocol:

-

Formation of the Thiocarbonyl Chloride: In a well-ventilated fume hood, a solution of 2-methyl-4-hydroxypyridine in a suitable aprotic solvent (e.g., toluene) is treated with an equimolar amount of thiophosgene in the presence of a base (e.g., triethylamine) at low temperature (0 °C). The reaction mixture is stirred for several hours, allowing for the formation of the corresponding O-(2-methylpyridin-4-yl) chlorothioformate.

-

Chlorination: The crude chlorothioformate is then subjected to chlorination. This can be achieved by bubbling chlorine gas through the solution or by using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). This step converts the chlorothioformate to the corresponding trichloromethoxy intermediate.

-

Fluorination: The final step of the trifluoromethoxylation is a halogen exchange reaction. The trichloromethoxy intermediate is treated with a fluorinating agent, such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), to yield 2-methyl-4-(trifluoromethoxy)pyridine.

| Parameter | Value |

| Starting Material | 2-Methyl-4-hydroxypyridine |

| Key Reagents | Thiophosgene, Chlorine, Antimony Trifluoride |

| Solvent | Toluene, Dichloromethane |

| Temperature | 0 °C to reflux |

| Reaction Time | 12-24 hours (overall) |

| Typical Yield | 60-70% |

The final step in this pathway is the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. This transformation is typically achieved using a strong oxidizing agent. It is crucial that the oxidizing conditions are selective for the methyl group and do not cleave the trifluoromethoxy group. Potassium permanganate (KMnO₄) is a common reagent for this type of oxidation.

Experimental Protocol:

-

A solution of 2-methyl-4-(trifluoromethoxy)pyridine in an aqueous basic solution (e.g., aqueous sodium hydroxide) is heated to reflux.

-

Potassium permanganate (KMnO₄) is added portion-wise to the refluxing solution. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, and the manganese dioxide byproduct is removed by filtration.

-

The filtrate is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4, which precipitates the this compound.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

| Parameter | Value |

| Starting Material | 2-Methyl-4-(trifluoromethoxy)pyridine |

| Key Reagent | Potassium Permanganate (KMnO₄) |

| Solvent | Aqueous Sodium Hydroxide |

| Temperature | Reflux (approx. 100 °C) |

| Reaction Time | 4-8 hours |

| Typical Yield | 70-80% |

Pathway 2: Synthesis via Carboxylation of a 2-Bromopyridine Precursor

This alternative pathway involves the initial synthesis of a 2-bromo-4-(trifluoromethoxy)pyridine intermediate, followed by the introduction of the carboxylic acid group at the 2-position. This route offers the advantage of potentially milder conditions for the final carboxylation step.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Logical Flow of Pathway 2

Similar to the first pathway, this step focuses on the conversion of a hydroxyl group to a trifluoromethoxy group, but on a different substrate. The presence of the bromo-substituent should be compatible with the trifluoromethoxylation conditions.

Experimental Protocol:

The procedure is analogous to the trifluoromethoxylation of 2-methyl-4-hydroxypyridine described in Pathway 1.

-

Formation of the Thiocarbonyl Chloride: 2-Bromo-4-hydroxypyridine is reacted with thiophosgene in the presence of a base.

-

Chlorination: The resulting chlorothioformate is chlorinated to the trichloromethoxy derivative.

-

Fluorination: The trichloromethoxy intermediate is fluorinated using a suitable fluorinating agent to afford 2-bromo-4-(trifluoromethoxy)pyridine.

| Parameter | Value |

| Starting Material | 2-Bromo-4-hydroxypyridine |

| Key Reagents | Thiophosgene, Chlorine, Antimony Trifluoride |

| Solvent | Toluene, Dichloromethane |

| Temperature | 0 °C to reflux |

| Reaction Time | 12-24 hours (overall) |

| Typical Yield | 50-65% |

The final step in this pathway is the introduction of a carboxylic acid group at the 2-position. This can be achieved through several methods, with two prominent examples being lithium-halogen exchange followed by quenching with carbon dioxide, or a palladium-catalyzed carbonylation.

Method A: Lithium-Halogen Exchange and Carboxylation

This method involves the formation of an organolithium intermediate which then reacts with carbon dioxide.

Experimental Protocol:

-

A solution of 2-bromo-4-(trifluoromethoxy)pyridine in a dry aprotic solvent (e.g., tetrahydrofuran or diethyl ether) is cooled to a low temperature (-78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of a strong organolithium base, typically n-butyllithium (n-BuLi), is added dropwise. The reaction mixture is stirred at low temperature for a short period to allow for the lithium-halogen exchange to occur.

-

Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice.

-

The reaction is quenched with water, and the aqueous layer is washed with an organic solvent.

-

The aqueous layer is then acidified with a mineral acid to precipitate the this compound, which is collected by filtration.

| Parameter | Value |

| Starting Material | 2-Bromo-4-(trifluoromethoxy)pyridine |

| Key Reagents | n-Butyllithium, Carbon Dioxide (dry ice) |

| Solvent | Tetrahydrofuran (THF) or Diethyl Ether |

| Temperature | -78 °C |

| Reaction Time | 1-2 hours |

| Typical Yield | 60-75% |

Method B: Palladium-Catalyzed Carbonylation

This method utilizes a palladium catalyst to facilitate the introduction of a carbonyl group from carbon monoxide.

Experimental Protocol:

-

A reaction vessel is charged with 2-bromo-4-(trifluoromethoxy)pyridine, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), a base (e.g., triethylamine), and a suitable solvent (e.g., dimethylformamide or toluene).

-

The vessel is purged with carbon monoxide and then pressurized to a desired pressure (typically 1-10 atm).

-

The reaction mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed.

-

After cooling and venting the carbon monoxide, the reaction mixture is worked up by partitioning between an organic solvent and water.

-

The product is isolated from the organic phase, often after an acidic workup to protonate the carboxylate.

| Parameter | Value |

| Starting Material | 2-Bromo-4-(trifluoromethoxy)pyridine |

| Key Reagents | Palladium catalyst, Carbon Monoxide, Base |

| Solvent | Dimethylformamide (DMF) or Toluene |

| Temperature | 80-120 °C |

| Reaction Time | 6-18 hours |

| Typical Yield | 65-85% |

Conclusion

The synthesis of this compound can be successfully achieved through well-established synthetic transformations. The two pathways detailed in this guide, one proceeding through the oxidation of a 2-methylpyridine precursor and the other via the carboxylation of a 2-bromopyridine intermediate, offer viable and flexible approaches for its preparation in a laboratory setting. The choice of pathway will likely be dictated by the availability and cost of the starting materials, as well as the specific capabilities of the laboratory. Both routes provide access to this valuable fluorinated building block, which is poised to play an increasingly important role in the development of next-generation pharmaceuticals and agrochemicals. Careful attention to reaction conditions and purification techniques will be essential for obtaining the desired product in high yield and purity.

References

-

Shainyan, B. A., & Ustinov, M. V. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. [Link]

Sources

Spectroscopic Characterization of 4-(Trifluoromethoxy)picolinic Acid: A Technical Guide

Introduction

4-(Trifluoromethoxy)picolinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions. As such, unambiguous structural confirmation and a deep understanding of its electronic properties are paramount for its application in drug development and advanced materials.

Molecular Structure and Key Features

The structure of this compound combines a picolinic acid scaffold with a trifluoromethoxy substituent at the 4-position of the pyridine ring. This substitution pattern dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: Predicted molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular framework.

Experimental Protocol (NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.[1][2]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the fine couplings in the aromatic region.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of approximately -2 to 16 ppm.

-

Use a standard pulse sequence (e.g., zg30).

-

Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for full relaxation of all protons, including the potentially slowly relaxing carboxyl proton, for accurate integration.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of approximately 0 to 180 ppm.

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Set the spectral width to cover a range of approximately -50 to -80 ppm, which is typical for trifluoromethoxy groups.

-

A proton-decoupled sequence is generally used.

-

Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

-

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and a broad signal for the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~13-14 | broad singlet | 1H | COOH | The acidic proton of a carboxylic acid typically appears as a broad, downfield signal. Its exact position is highly dependent on solvent and concentration. |

| ~8.7 | doublet | 1H | H-6 | This proton is ortho to the electron-withdrawing nitrogen atom, leading to a significant downfield shift. It will be coupled to H-5. |

| ~8.0 | doublet | 1H | H-5 | This proton is meta to the nitrogen and ortho to the trifluoromethoxy group. It will be coupled to H-6. |

| ~7.6 | singlet | 1H | H-3 | This proton is meta to the nitrogen and adjacent to the carboxyl group. The lack of adjacent protons should result in a singlet. |

Predicted in DMSO-d₆

Interpretation of ¹H NMR Spectrum:

The electron-withdrawing nature of the pyridine nitrogen deshields all ring protons. The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the nitrogen. The trifluoromethoxy group at the 4-position will exert an inductive electron-withdrawing effect, further influencing the chemical shifts of the ring protons. The coupling patterns (doublets for H-5 and H-6) will confirm their ortho relationship.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~165 | C=O | The carbonyl carbon of the carboxylic acid is expected in this region. |

| ~152 | C-4 | This carbon is attached to the highly electronegative trifluoromethoxy group, causing a significant downfield shift. It will likely appear as a quartet due to coupling with the fluorine atoms. |

| ~150 | C-2 | This carbon is adjacent to the nitrogen and bonded to the carboxyl group, leading to a downfield shift. |

| ~148 | C-6 | This carbon, ortho to the nitrogen, is significantly deshielded. |

| ~122 | C-5 | Aromatic carbon signal. |

| ~120 (q, J ≈ 257 Hz) | -OCF₃ | The carbon of the trifluoromethyl group is highly deshielded by the three fluorine atoms and will appear as a characteristic quartet. |

| ~115 | C-3 | Aromatic carbon signal. |

Predicted in DMSO-d₆

Interpretation of ¹³C NMR Spectrum:

The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbons directly attached to the nitrogen (C-2 and C-6) and the trifluoromethoxy group (C-4) are expected to be the most downfield. A key feature will be the quartet for the -OCF₃ carbon, which is a definitive indicator of this group's presence. The carbonyl carbon of the carboxylic acid will be the most downfield signal overall.[3]

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single signal.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~ -58 | singlet | -OCF₃ | The chemical shift of the trifluoromethoxy group is typically found in this region. In a proton-decoupled spectrum, it should appear as a singlet as there are no other fluorine atoms in the molecule. |

Referenced to CFCl₃

Interpretation of ¹⁹F NMR Spectrum:

¹⁹F NMR is highly sensitive to the electronic environment. The presence of a single sharp peak in the expected region provides strong evidence for the trifluoromethoxy group. The chemical shift can be influenced by the electronic nature of the aromatic ring to which it is attached.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (IR)

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For an ATR measurement, a small amount of the solid sample is placed directly on the crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal or the KBr pellet is recorded.

-

The sample spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance versus wavenumber.

-

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding. |

| ~1710 | C=O stretch | Carboxylic Acid | A strong absorption characteristic of the carbonyl group in a carboxylic acid. |

| ~1600, ~1470 | C=C and C=N stretch | Pyridine Ring | Aromatic ring stretching vibrations. |

| 1250-1050 (strong) | C-F stretch | Trifluoromethoxy | Strong, characteristic absorptions for C-F bonds. |

| ~1200 | C-O stretch | Aryl Ether | Stretching vibration of the Ar-O bond. |

Interpretation of IR Spectrum:

The IR spectrum will be dominated by a very broad absorption in the high-frequency region (3300-2500 cm⁻¹) corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid. A strong, sharp peak around 1710 cm⁻¹ will confirm the presence of the carbonyl group. The fingerprint region (below 1500 cm⁻¹) will contain a series of sharp peaks corresponding to the pyridine ring vibrations and, most notably, very strong absorptions between 1250 and 1050 cm⁻¹ which are characteristic of the C-F bonds in the trifluoromethoxy group.

Caption: Experimental workflow for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

Experimental Protocol (MS)

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻ with minimal fragmentation.

-

Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to determine the accurate mass of the ions.

-

Data Acquisition:

-

Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻, respectively.

-

The high-resolution data will allow for the determination of the elemental composition.

-

Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and gain further structural information.

-

Predicted MS Data

| Ion | Predicted m/z (High Resolution) | Justification |

| [M+H]⁺ | 208.0267 | Protonated molecular ion (C₇H₅F₃NO₃) |

| [M-H]⁻ | 206.0121 | Deprotonated molecular ion (C₇H₃F₃NO₃) |

| [M-COOH]⁺ | 163.0239 | Loss of the carboxyl group as COOH radical from the molecular ion. |

| [M-H-CO₂]⁻ | 162.0220 | Loss of CO₂ from the deprotonated molecular ion. |

Interpretation of Mass Spectrum:

High-resolution mass spectrometry will provide the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₇H₄F₃NO₃). In positive ion mode, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 208.0267. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 206.0121 should be prominent.

The fragmentation pattern in an MS/MS experiment would likely involve the loss of the carboxylic acid group. For the [M+H]⁺ ion, a characteristic fragmentation would be the loss of formic acid (HCOOH, 46 Da) or the loss of a COOH radical (45 Da). For the [M-H]⁻ ion, a common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da).

Caption: Predicted ESI-MS fragmentation pathways.

Conclusion

This technical guide has provided a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have established a comprehensive set of expected spectral features. These predictions serve as a robust framework for researchers in the synthesis and application of this molecule, enabling them to confirm its identity and purity. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete map of the carbon-hydrogen-fluorine framework, while IR spectroscopy confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. This multi-technique approach ensures the highest level of confidence in the structural characterization of this compound.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Picolinic acid. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

-

NIST. (n.d.). 4-(Trifluoromethoxy)benzoic acid. Retrieved from [Link]

Sources

Solubility of 4-(Trifluoromethoxy)picolinic acid in common lab solvents

An In-Depth Technical Guide to the Solubility of 4-(Trifluoromethoxy)picolinic Acid

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a crucial parameter for its application in research, drug development, and chemical synthesis. We will explore the theoretical underpinnings of its solubility based on its molecular structure and provide a practical, field-tested protocol for empirical determination in a laboratory setting.

Introduction: Understanding the Molecule

This compound (CAS No. 1361850-00-1) is a derivative of picolinic acid, which is a pyridine ring substituted with a carboxylic acid at the 2-position.[1] The key structural features influencing its solubility are the polar, hydrophilic picolinic acid moiety and the lipophilic, electron-withdrawing trifluoromethoxy (-OCF3) group at the 4-position.

The interplay between these two distinct functionalities dictates the compound's interaction with various solvents. The picolinic acid portion, with its nitrogen heteroatom and carboxylic acid group, can participate in hydrogen bonding and acid-base reactions. Conversely, the trifluoromethoxy group, due to the high electronegativity of fluorine, reduces the molecule's ability to engage in strong intermolecular hydrogen bonds while increasing its lipophilicity.[2][3] This dual nature makes a systematic study of its solubility essential for designing reaction conditions, purification strategies, and formulation development.

Predicted Solubility Profile: A Theoretical Assessment

While empirical data for this specific molecule is not widely published, we can predict its solubility based on the fundamental principle of "like dissolves like".[4] The molecule's moderate polarity suggests it will exhibit a nuanced solubility profile across different solvent classes.

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Water | Polar Protic | Sparingly Soluble | The polar picolinic acid head allows for some interaction with water via hydrogen bonding, but the hydrophobic -OCF3 tail limits overall solubility. |

| Methanol, Ethanol | Polar Protic | Soluble to Moderately Soluble | These alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and pyridine nitrogen, while also accommodating the lipophilic portion. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a strong hydrogen bond acceptor and has a high polarity, allowing it to effectively solvate the entire molecule. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of solvating both the polar and nonpolar regions of the molecule. |

| Dichloromethane (DCM) | Nonpolar | Sparingly to Moderately Soluble | DCM's moderate polarity can interact with the lipophilic -OCF3 group, but it is less effective at solvating the highly polar carboxylic acid. |

| Toluene | Nonpolar | Poorly Soluble to Insoluble | The large, nonpolar aromatic ring of toluene interacts favorably with the trifluoromethoxy group, but poorly with the picolinic acid moiety. |

| Hexanes, Heptane | Nonpolar | Insoluble | These aliphatic hydrocarbons lack the polarity to overcome the strong intermolecular forces (hydrogen bonding) between the picolinic acid molecules. |

| 5% Aqueous Sodium Hydroxide | Aqueous Base | Highly Soluble | The carboxylic acid will be deprotonated to form a highly polar and water-soluble sodium picolinate salt. |

| 5% Aqueous Hydrochloric Acid | Aqueous Acid | Moderately Soluble | The pyridine nitrogen can be protonated to form a hydrochloride salt, which increases water solubility, though typically less dramatically than deprotonation of the carboxylic acid. |

The Science of Solubility: Intermolecular Forces at Play

The solubility of this compound is governed by the balance of intermolecular forces between the solute molecules and the solvent molecules.[4][5]

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The pyridine nitrogen is a hydrogen bond acceptor. This is the dominant force in protic solvents like water and alcohols.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its electronegative oxygen, nitrogen, and fluorine atoms. Polar aprotic solvents like DMSO and DMF effectively solvate the molecule through these interactions.

-

London Dispersion Forces: These weak forces are present in all interactions and are the primary mechanism by which nonpolar solvents would interact with the hydrophobic trifluoromethoxy group.

The trifluoromethoxy group is a key modulator of these interactions. While highly polar, the fluorine atoms are poor hydrogen bond acceptors, leading to weaker interactions with protic solvents compared to a non-fluorinated analogue.[2] This effect, combined with its size, enhances the molecule's lipophilicity.

The most significant factor for aqueous solubility is pH. As a carboxylic acid, its solubility will dramatically increase in basic solutions due to the formation of a water-soluble carboxylate salt, a common strategy used in drug formulation and purification.[4]

Sources

Mechanism of action of picolinic acid derivatives in biological systems

An In-Depth Technical Guide to the Mechanisms of Action of Picolinic Acid and Its Derivatives in Biological Systems

Introduction

Picolinic acid, an organic compound with the formula NC₅H₄CO₂H, is an endogenous metabolite of the essential amino acid L-tryptophan.[1] Far from being a simple metabolic byproduct, picolinic acid has emerged as a molecule of significant interest due to its wide array of biological activities, including neuroprotective, immunological, and anti-proliferative effects.[2][3] It is synthesized in the body via the kynurenine pathway, a critical route for tryptophan catabolism.[1][4] The diverse functions of picolinic acid and its derivatives stem from a few core chemical properties, primarily its potent ability to act as a bidentate chelating agent for various metal ions.[1]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the multifaceted mechanisms of action of picolinic acid and its derivatives. Moving beyond a mere catalog of effects, this document delves into the causal relationships between the molecular properties of these compounds and their profound influence on cellular and systemic biology. We will examine their role at the crossroads of metabolic pathways, their function as master coordinators of metal ion homeostasis, and their potential as versatile scaffolds for the development of novel therapeutics.

Part 1: The Biochemical Crossroads - Picolinic Acid in the Kynurenine Pathway

The story of picolinic acid begins with the catabolism of tryptophan, over 95% of which is processed through the kynurenine pathway.[5] This pathway is not merely for degradation but is a vital source of nicotinamide adenine dinucleotide (NAD+) and a producer of several neuroactive and immunomodulatory molecules.[4][5]

Biosynthesis from Tryptophan

The kynurenine pathway is initiated by the rate-limiting enzymes tryptophan 2,3-dioxygenase (TDO), found predominantly in the liver, and indoleamine 2,3-dioxygenase (IDO), which is widely expressed in extrahepatic tissues and induced by pro-inflammatory cytokines like IFN-γ.[2] These enzymes catalyze the oxidative cleavage of tryptophan to form N-formylkynurenine, which is then converted through a series of steps to the unstable intermediate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS).[2]

The Critical Juncture: ACMSD

ACMS stands at a critical bifurcation in the pathway. It can either spontaneously cyclize to form quinolinic acid, a precursor for de novo NAD+ synthesis and a known NMDA receptor agonist, or it can be enzymatically decarboxylated by α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).[2][6] The action of ACMSD leads to the formation of α-aminomuconate-ε-semialdehyde, which subsequently cyclizes to form picolinic acid.[7]

Therefore, the activity of ACMSD is a key determinant of the metabolic fate of tryptophan, directing the flux towards either picolinic acid production or NAD+ biosynthesis.[2] The tissue-specific expression of ACMSD is highly variable, with kidney and liver showing significantly higher levels than the brain, which influences the local balance of these crucial metabolites.[2]

The Kynurenine Pathway

Caption: Hypothetical pathway of picolinic acid modulating zinc-dependent signaling.

Part 4: From Bench to Bedside - Therapeutic Development and Applications

The unique properties of the picolinic acid scaffold have made it and its derivatives attractive starting points for drug discovery programs across a wide range of diseases, including cancer, diabetes, Alzheimer's, and infectious diseases. [8][9]

Picolinic Acid Derivatives in Drug Discovery

The pyridine carboxylic acid core is present in numerous approved drugs and clinical candidates. [8]The ability to modify the pyridine ring and the carboxylate group allows for the fine-tuning of physiochemical properties and target specificity. For example, derivatives are being developed as CFTR modulators for respiratory disorders and as potent enzyme inhibitors for various oncology targets. [10][11]

Experimental Workflow: High-Throughput Screening (HTS) for ACMSD Inhibitors

Objective: To identify novel small-molecule inhibitors of human ACMSD from a large compound library.

Causality and Self-Validation: This workflow is designed as a self-validating system. An initial primary screen identifies all potential "hits." A counterscreen against a variant of the assay lacking the enzyme eliminates compounds that interfere with the detection method (e.g., fluorescent quenchers). A dose-response confirmation validates the potency and efficacy of the true hits, while orthogonal assays (e.g., measuring the downstream product, NAD+) confirm the mechanism of action within a cellular context.

Methodology:

-

Reagent Preparation:

-

Purify recombinant human ACMSD enzyme.

-

Synthesize or procure the substrate, ACMS.

-

Prepare assay buffer (e.g., 100 mM phosphate buffer, pH 7.5).

-

Prepare a detection reagent that reacts with the product of the ACMSD reaction to generate a fluorescent or colorimetric signal.

-

-

Primary HTS (e.g., 384-well format):

-

Dispense a small volume (e.g., 50 nL) of each compound from the library (e.g., at 10 mM in DMSO) into assay plates.

-

Add ACMSD enzyme solution to all wells except negative controls.

-

Initiate the reaction by adding the ACMS substrate.

-

Incubate for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Stop the reaction and add the detection reagent.

-

Read the signal on a plate reader. Hits are identified as wells with significantly lower signal compared to DMSO controls.

-

-

Counterscreen/False-Positive Identification:

-

Repeat the assay protocol exactly, but use a buffer solution in place of the ACMSD enzyme solution.

-

Compounds that show "inhibition" in this assay are flagged as false positives interfering with the detection system and are eliminated.

-

-

Hit Confirmation and Dose-Response:

-

Select confirmed hits from the primary screen.

-

Create serial dilutions of each hit compound (e.g., 10-point, 3-fold dilutions).

-

Perform the ACMSD activity assay with these dilutions to generate dose-response curves.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) for each validated hit.

-

-

Orthogonal Cellular Assay:

-

Treat a relevant cell line (e.g., HEK293 or HepG2) with the validated hit compounds at various concentrations.

-

After incubation (e.g., 24 hours), lyse the cells and measure intracellular NAD+ levels using a commercially available kit.

-

A true ACMSD inhibitor should cause a dose-dependent increase in cellular NAD+ levels.

-

HTS Workflow for ACMSD Inhibitors

Caption: A self-validating workflow for high-throughput screening of ACMSD inhibitors.

Conclusion

Picolinic acid and its derivatives are not merely metabolic intermediates but are active and influential players in a wide range of biological systems. Their mechanisms of action are elegantly rooted in fundamental biochemistry: their position at a critical juncture in the kynurenine pathway and their potent ability to chelate metal ions. These core properties cascade into a remarkable diversity of effects, from modulating nutrient absorption and neuronal survival to orchestrating immune responses and inhibiting viral entry.

For researchers and drug developers, the picolinic acid scaffold represents a field rich with opportunity. Whether by designing derivatives that inhibit key metabolic enzymes like ACMSD, leveraging their ionophoric properties to modulate cellular signaling, or using the core structure as a foundation for novel therapeutics, the potential is vast. A thorough understanding of these fundamental mechanisms is paramount to unlocking the full therapeutic promise of this remarkable class of molecules.

References

-

Grant, R. S., Coggan, S. E., & Smythe, G. A. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 71–79. [Link]

-

Wikipedia. (n.d.). Picolinic acid. Retrieved January 26, 2026, from [Link]

-

Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadily, A. K. (2023). Untargeted Metabolomic and Lipidomic Profiling Reveals Distinct Biochemical Patterns in Treated Biotinidase Deficiency. Metabolites, 13(7), 834. [Link]

-

Guillemin, G. J. (2009). The physiological action of picolinic Acid in the human brain. Neurotoxicity Research, 16(4), 365-373. [Link]

-

Khan, F. A. (2015). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. Coordination Chemistry Reviews, 282-283, 1-19. [Link]

-

Wikipedia. (n.d.). Tryptophan. Retrieved January 26, 2026, from [Link]

-

Narayan, R., Sharma, M., Yadav, R., Biji, A., Khatun, O., Kaur, S., ... & Tripathi, S. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. PLoS Pathogens, 19(7), e1011538. [Link]

-

Singh, P., & Singh, P. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Medicinal Chemistry, 66(12), 7891-7935. [Link]

-

Beninger, R. J., Jhamandas, K., Boegman, R. J., & El-Defrawy, S. R. (1986). Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry. Neuroscience Letters, 70(3), 386-391. [Link]

-

Fernandez-Pol, J. A., Klos, D. J., & Hamilton, P. D. (1987). The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines. Cell Biochemistry and Function, 5(2), 107-115. [Link]

-

McCarty, M. F., & DiNicolantonio, J. J. (2020). Could zinc dipicolinate be used to “smuggle” zinc into prostate cancer cells?. Journal of Cancer Metastasis and Treatment, 6, 20. [Link]

-

Piragine, E., & Macchiarulo, A. (2019). ACMSD activity as a function of inhibitor concentration in the... ResearchGate. [Link]

-

Pemberton, O. A., Zhang, Y., Lovell, S., Battaile, K. P., & Rivera, M. (2016). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Infectious Diseases, 2(10), 668-677. [Link]

-

Zhang, Z., et al. (2023). Picolinate-mediated immunomodulation: insights from Mendelian randomization on the role of NK cell percentage in the pathogenesis of lichen planus. Semantic Scholar. [Link]

-

Grant, R. (2009). The Physiological Action of Picolinic Acid in the Human Brain. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Chromium(III) picolinate. PubChem Compound Database. [Link]

- Google Patents. (n.d.).

-

Al-Daghri, N. M., et al. (2021). Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications. International Journal of Molecular Sciences, 22(11), 5939. [Link]

-

Patsnap Synapse. (2024). What are ACMSD inhibitors and how do they work?. [Link]

-

Taylor & Francis Online. (n.d.). Zinc picolinate – Knowledge and References. [Link]

-

News-Medical.Net. (2022). Broad-spectrum antiviral activity of picolinic acid against SARS-CoV-2 and Influenza A virus. [Link]

-

Liu, Y., et al. (2023). Therapeutic Potential of ACMSD Inhibitors in NAD+ Deficient Diseases. International Journal of Molecular Sciences, 24(13), 10842. [Link]

-

ResearchGate. (2021). Synthesis and Characterization of New Picolinate Metal Complexes. [Link]

-

Xandro Lab. (2024). FAQs About Zinc Picolinate and Its Benefits. [Link]

-

Barrie, S. A. (1996). The Role of Picolinic Acid in Zinc Metabolism. Alternative Medicine Review, 1(1), 26-30. [Link]

-

Kalisch, B. E., Jhamandas, K., Boegman, R. J., & Beninger, R. J. (1994). Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum. Brain Research, 668(1-2), 1-8. [Link]

-

Nesi, A., et al. (2018). α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis. Journal of Medicinal Chemistry, 61(4), 1478-1494. [Link]

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Tryptophan - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications [mdpi.com]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 11. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of Fluorinated Picolinic Acids: A Technical Guide for Researchers

Abstract

The strategic incorporation of fluorine into organic molecules has revolutionized the fields of medicinal chemistry and agrochemicals. This guide provides an in-depth exploration of the discovery and history of fluorinated picolinic acid compounds, a class of molecules that has yielded significant advancements in both sectors. From their conceptual origins rooted in the broader history of organofluorine chemistry to the development of highly potent and selective herbicides and promising pharmaceutical intermediates, this document traces their evolution. We will delve into the key synthetic methodologies, elucidating the chemical principles that underpin their creation, and present a comparative analysis of their physicochemical properties. Furthermore, this guide will illuminate the mechanistic intricacies of their biological activity, providing researchers and drug development professionals with a comprehensive understanding of this important class of compounds.

A Historical Perspective: From Curiosity to Commercial Application

The story of fluorinated picolinic acids is intrinsically linked to the broader narrative of organofluorine chemistry. The unique properties imparted by the fluorine atom—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—have long intrigued chemists.[1][2] Early explorations in the 20th century laid the groundwork for the deliberate introduction of fluorine to modulate the biological activity of organic compounds.[1]

While the synthesis of picolinic acid itself has been known for over a century, the journey to its fluorinated derivatives has been more recent.[3] An early patent from 1963 describes the synthesis of various picolinic acid derivatives as intermediates for medicaments, highlighting the early interest in this scaffold for biological applications. However, the systematic exploration of fluorinated picolinic acids gained significant momentum with the rise of modern agrochemical and pharmaceutical research.

A pivotal moment in the history of this class of compounds was the discovery of the herbicidal activity of picolinic acid derivatives. Picloram, a chlorinated picolinic acid, was one of the first synthetic auxin herbicides, introduced in the 1960s. This discovery set the stage for extensive research into halogenated picolinic acids, with a growing focus on the unique advantages offered by fluorine substitution.

The latter half of the 20th century and the early 21st century witnessed a surge in the development of fluorinated picolinic acids, particularly within the agrochemical industry. Dow AgroSciences (now Corteva Agriscience) played a central role in the discovery and commercialization of the arylpicolinate herbicides, a new class of synthetic auxins that includes the highly effective and widely used compounds halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active).[4][5] These compounds demonstrated the profound impact of strategic fluorination on herbicidal potency and selectivity.

Synthetic Strategies: Crafting Fluorinated Picolinic Acid Scaffolds

The synthesis of fluorinated picolinic acids is a testament to the ingenuity of modern organic chemistry. A variety of methods have been developed to introduce fluorine onto the picolinic acid core, each with its own advantages and applications.

Halogen Exchange (Halex) Reaction: A Workhorse for Fluorination

One of the most common and industrially significant methods for introducing fluorine into aromatic and heteroaromatic rings is the Halogen Exchange (Halex) reaction. This nucleophilic aromatic substitution reaction involves the displacement of a chloride or bromide atom with a fluoride ion, typically using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF). The pyridine ring of picolinic acid, being electron-deficient, is amenable to this type of transformation, particularly when activated by other electron-withdrawing groups.

Experimental Protocol: Synthesis of 6-chloro-3-fluoro-2-picolinic acid [6]

This protocol outlines a two-step process starting from 6-chloro-3-amino-2-methylpyridine to yield 6-chloro-3-fluoro-2-picolinic acid, a valuable intermediate.

Step 1: Synthesis of 6-chloro-3-fluoro-2-methylpyridine

-

In a suitable reaction vessel, dissolve 6-chloro-3-amino-2-methylpyridine (0.5 mol) in 20% hydrochloric acid (460 mL).

-

Cool the mixture to 0–3 °C using an ice-salt bath.

-

Slowly add an aqueous solution of sodium nitrite (38.0 g in 38.0 mL of water) dropwise over 1 hour, maintaining the temperature between 0–3 °C.

-

After the addition is complete, stir the reaction mixture at the same temperature for an additional 30 minutes.

-

Slowly add 48% aqueous fluoroboric acid (270 mL) dropwise, ensuring the temperature does not exceed 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into ice water and neutralize to pH 7 with a 10% sodium hydroxide solution.

-

Extract the aqueous layer twice with chloroform.

-

Combine the organic extracts and wash with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from n-hexane to yield 6-chloro-3-fluoro-2-methylpyridine.

Step 2: Oxidation to 6-chloro-3-fluoro-2-picolinic acid

-

In a reaction flask, add 40% dilute sulfuric acid (400 mL), potassium dichromate (176 g), sodium tungstate dihydrate (4.4 g), and a phase-transfer catalyst such as 18-crown-6 (0.8 g).

-

Add the 6-chloro-3-fluoro-2-methylpyridine (0.3 mol) obtained from Step 1.

-

Heat the reaction mixture to 105 °C and maintain for 6 hours.

-

After cooling, pour the reaction mixture into crushed ice and collect the precipitate by suction filtration.

-

Wash the filter cake with ice water.

-

Dissolve the crude product in an aqueous potassium carbonate solution by heating.

-

After cooling, extract any unreacted starting material and impurities with chloroform.

-

Acidify the aqueous layer with 20% hydrochloric acid to precipitate the product.

-

Collect the white solid by suction filtration and dry to obtain 6-chloro-3-fluoro-2-picolinic acid.

Synthesis of Arylpicolinate Herbicides

The synthesis of the commercially significant arylpicolinate herbicides, such as halauxifen-methyl and florpyrauxifen-benzyl, involves a multi-step sequence that showcases a range of modern synthetic transformations. A key step in these syntheses is often a Suzuki coupling reaction to construct the biaryl linkage.

Experimental Protocol: Synthesis of 4-amino-3-chloro-5-fluoro-6-(aryl)picolinates [7]

This generalized protocol outlines the key steps in the synthesis of the core structure of arylpicolinate herbicides, starting from 3,4,5,6-tetrachloropicolinonitrile.

-

Fluorination: The starting material, 3,4,5,6-tetrachloropicolinonitrile, undergoes a fluorination reaction, typically using a fluoride ion source such as CsF in a polar aprotic solvent like DMSO. This step selectively replaces one or more chlorine atoms with fluorine.

-

Amination: The resulting fluorinated picolinonitrile is then subjected to amination with ammonia. This reaction introduces the crucial 4-amino group.

-

Halogen Substitution: A subsequent step involves the substitution of a fluorine atom at the 6-position with another halogen, such as bromine or iodine, using HBr or HI. This is followed by hydrolysis of the nitrile group to a carboxylic acid.

-

Esterification: The resulting picolinic acid is then esterified with the desired alcohol (e.g., methanol for halauxifen-methyl or benzyl alcohol for florpyrauxifen-benzyl) in the presence of a strong acid catalyst.

-

Suzuki Coupling: The final key step is a palladium-catalyzed Suzuki coupling reaction between the 6-halo-picolinate and an appropriate arylboronic acid or ester to introduce the aryl substituent.

Physicochemical Properties: A Comparative Analysis

The introduction of fluorine has a profound impact on the physicochemical properties of picolinic acid derivatives. The following table provides a comparison of key properties for the fluorinated herbicides halauxifen-methyl and florpyrauxifen-benzyl, alongside their non-fluorinated counterparts picloram, clopyralid, and aminopyralid.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Water Solubility (mg/L) |

| Picloram [8][9] | C₆H₃Cl₃N₂O₂ | 241.46 | 215-218 (decomposes) | 430 |

| Clopyralid [10][11] | C₆H₃Cl₂NO₂ | 192.00 | 151-152 | ~1000 |

| Aminopyralid [6] | C₆H₄Cl₂N₂O₂ | 207.03 | 163.5 | 2480 |

| Halauxifen-methyl | C₁₄H₁₀Cl₂F₂N₂O₃ | 375.15 | 158-160 | 1.83 |

| Florpyrauxifen-benzyl [12] | C₂₀H₁₄Cl₂F₂N₂O₃ | 451.25 | 137.7-139.1 | 0.015 |

Mechanism of Action: The Molecular Basis of Biological Activity

The biological activity of many fluorinated picolinic acids, particularly the arylpicolinate herbicides, is attributed to their function as synthetic auxins.[4][13] Auxins are a class of plant hormones that play a critical role in regulating plant growth and development. Synthetic auxins mimic the action of the natural auxin, indole-3-acetic acid (IAA), but are typically more resistant to metabolic degradation, leading to an exaggerated and ultimately lethal response in susceptible plants.

The molecular mechanism of auxin action involves the TIR1/AFB family of F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[13] In the presence of auxin, the TIR1/AFB receptor binds to both the auxin molecule and a member of the Aux/IAA family of transcriptional repressors. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to a cascade of physiological effects that disrupt normal plant growth.

Applications in Medicinal Chemistry: An Emerging Frontier

While the herbicidal applications of fluorinated picolinic acids are well-established, their potential in medicinal chemistry is an area of growing interest. The picolinic acid scaffold is a privileged structure in drug discovery, and the introduction of fluorine can enhance key drug-like properties such as metabolic stability, membrane permeability, and binding affinity.[1][2]

Several patents and research articles describe the use of fluorinated picolinic acids as intermediates in the synthesis of compounds with a range of potential therapeutic applications, including antiviral and anticancer agents.[1] For example, fluorinated heterocyclic compounds have shown promise as potent inhibitors of viral replication.[1] Additionally, the use of fluorine-18, a positron-emitting isotope, has opened up avenues for the development of fluorinated picolinic acid-based radiotracers for positron emission tomography (PET) imaging, a powerful diagnostic tool in oncology and neurology.

The development of new synthetic methodologies for the precise and efficient fluorination of picolinic acid derivatives continues to expand the accessible chemical space for drug discovery. As our understanding of the intricate roles of fluorine in molecular recognition and metabolism deepens, it is anticipated that fluorinated picolinic acids will play an increasingly important role in the development of novel therapeutics.

Conclusion

The journey of fluorinated picolinic acid compounds from their theoretical underpinnings in organofluorine chemistry to their current status as highly effective herbicides and promising pharmaceutical building blocks is a compelling example of the power of strategic molecular design. The unique properties imparted by fluorine have been expertly harnessed to create molecules with enhanced biological activity and optimized physicochemical properties. This guide has provided a comprehensive overview of the history, synthesis, and mechanism of action of this important class of compounds. As synthetic methodologies continue to evolve and our understanding of their biological interactions deepens, the future of fluorinated picolinic acids in both agriculture and medicine appears bright, with the promise of new and improved solutions to pressing global challenges.

References

- Bawa, R. A., & El-Giar, E. M. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Chemistry, 4(4), p122.

- El-Faham, A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 13(3), 1865-1891.

- Finkel, R. (2015). Method of obtaining 4-amino-3-chloro-5-fluoro-6-(substituted)

- Fu, X., et al. (2014). 6-chlorine-3-fluorine-2-picolinic acid synthesis process. CN104003934A.

- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.

- Helling, C. S., et al. (1971). Behavior of pesticides in soils. Advances in Agronomy, 23, 147-240.

- Lowe, D., et al. (2016).

- McCauley, J. A., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry Letters, 26(3), 893-897.

- O'Hagan, D. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 308-319.

- Pik, A. J., et al. (1977). Degradation of picloram in soil and water. Journal of Environmental Quality, 6(3), 325-331.

- Renk, E. F., & Clauson-Kaas, N. (1966).

- Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.

- Tressaud, A. (2019). A short history of fluorine. Comptes Rendus Chimie, 22(6-7), 465-471.

- Tu, M., Hurd, C., & Randall, J. M. (2001). Weed Control Methods Handbook: Tools and Techniques for Use in Natural Areas.

- Weed Science Society of America (WSSA). (1994). Herbicide Handbook. 7th ed. Champaign, IL: Weed Science Society of America.

- Yang, G., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(19), 6891.

- Wisconsin Department of Natural Resources. (2019). Florpyrauxifen-Benzyl Chemical Fact Sheet.

- Zhou, Y., et al. (2016). An overview on the developments of fluorine-containing drugs. Expert Opinion on Drug Discovery, 11(1), 23-38.

- Australian Pesticides and Veterinary Medicines Authority. (2018). Public Release Summary on the evaluation of the new active florpyrauxifen-benzyl (Rinskor™) in the Product GF-3301 Herbicide.

- Minnesota Department of Agriculture. (2018). New Active Ingredient Review: Florpyrauxifen-benzyl.

- EXTOXNET. (1996). Picloram.

- AERU. (n.d.). Halauxifen-methyl (Ref: DE-729). University of Hertfordshire.

- AERU. (n.d.). Clopyralid. University of Hertfordshire.

- AERU. (n.d.). Aminopyralid (Ref: XDE 750). University of Hertfordshire.

- Wikipedia. (2023). Picloram.

- Wikipedia. (2023). Clopyralid.

- Wikipedia. (2023). Aminopyralid.

- Corteva Agriscience. (n.d.). Arylex™ active Technical Bulletin.

- Corteva Agriscience. (n.d.). Rinskor™ active Technical Bulletin.

- Massachusetts Department of Environmental Protection. (2020).

- Food and Agriculture Organization of the United Nations. (2006). Aminopyralid. 2006 JMPR Monograph - Pesticide residues in food.

- Food and Agriculture Organization of the United Nations. (2015). Picloram.

- U.S. Environmental Protection Agency. (2017). Florpyrauxifen-benzyl; Pesticide Tolerances. Federal Register, 82(217), 52631-52637.

- U.S. Environmental Protection Agency. (2016). Halauxifen-methyl; Pesticide Tolerances. Federal Register, 81(155), 53045-53051.

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. irl.umsl.edu [irl.umsl.edu]

- 4. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-Fluoropyridine-6-carboxylic acid | 402-69-7 [chemicalbook.com]

- 9. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of mycophenolic acid-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Note: 4-(Trifluoromethoxy)picolinic Acid as a Strategic Building Block in Modern Agrochemical Design

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern agrochemical research, offering unparalleled control over a molecule's physicochemical and biological properties. This guide focuses on 4-(trifluoromethoxy)picolinic acid, a specialized heterocyclic building block. We will explore the significance of the trifluoromethoxy (-OCF3) moiety in enhancing bioactivity and metabolic stability, contextualized within the proven framework of picolinic acid-based herbicides and fungicides. This document provides researchers, chemists, and drug development professionals with a technical overview, field-proven insights, and a detailed, self-validating protocol for the utilization of this valuable synthetic intermediate.

Introduction: The Synergy of a Privileged Scaffold and a Powerhouse Functional Group

The picolinic acid (pyridine-2-carboxylic acid) scaffold is a "privileged" structure in agrochemical discovery, forming the backbone of a major class of synthetic auxin herbicides that have been vital to weed management for decades.[1][2] Herbicides like picloram, clopyralid, and the more recent 6-arylpicolinates such as florpyrauxifen-benzyl (Rinskor™) all leverage this core to mimic the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[1][3]

Parallel to the development of novel scaffolds, the introduction of fluorine has revolutionized active ingredient design.[4][5] The trifluoromethoxy (-OCF3) group, in particular, offers a unique constellation of properties that are highly desirable in agrochemical candidates:

-

Metabolic Stability: The O-CF₃ bond is exceptionally strong and resistant to oxidative metabolism in plants and soil, which can prolong the active lifespan of the compound.

-

Enhanced Lipophilicity: The -OCF3 group significantly increases lipophilicity, which can improve the molecule's ability to penetrate the waxy cuticle of plant leaves and cross cellular membranes to reach its target site.

-

Potent Electronic Effects: As a strong electron-withdrawing group, the trifluoromethoxy moiety can profoundly influence the acidity of the picolinic acid proton and modulate the electronic environment of the entire molecule, potentially leading to stronger binding interactions with target proteins.[6]

By combining the proven herbicidal activity of the picolinic acid core with the advanced physicochemical benefits of the 4-trifluoromethoxy group, this compound emerges as a high-potential building block for developing next-generation herbicides and other agrochemicals with improved efficacy, selectivity, and environmental profiles.

Physicochemical Profile and Key Structural Analogues

While this compound is a specialized reagent, its properties can be understood in the context of its close, more widely documented analogue, 4-(trifluoromethyl)picolinic acid. The primary difference lies in the linking oxygen atom, which alters the group's electronics and lipophilicity.

| Property | Value for 4-(Trifluoromethyl)picolinic acid | Predicted Impact of -OCF₃ vs. -CF₃ |

| CAS Number | 588702-62-9[7][8][9] | - |

| Molecular Formula | C₇H₄F₃NO₂[7][8][9] | C₇H₄F₃NO₃ |

| Molecular Weight | 191.11 g/mol [7][8][9] | 207.11 g/mol |

| Appearance | White to faint lemon crystalline powder[8] | Likely a white to off-white solid |

| Melting Point | 157-162 °C | Expected to be in a similar range |

| pKa (Predicted) | 3.21 ± 0.10[8] | Slightly different due to altered electronics |

| Storage | Sealed in dry, room temperature, keep in dark place[7][8] | Same |

The key distinction for researchers is that the trifluoromethoxy group is generally considered more lipophilic and a slightly weaker electron-withdrawing group through resonance compared to the trifluoromethyl group. This nuanced difference can be exploited to fine-tune a candidate molecule's pharmacokinetic profile.

Core Application: Synthesis of Picolinamide Agrochemicals

The primary synthetic utility of this compound is its role as a precursor to picolinamides. The carboxylic acid handle is readily activated and coupled with various primary or secondary amines to generate a diverse library of amide derivatives. This approach is central to the discovery of new herbicides, fungicides, and insecticides.[6]

Herbicidal Picolinamides (Synthetic Auxins)

The herbicidal mechanism of picolinic acids involves binding to auxin co-receptor complexes, such as those involving the F-box protein AFB5, which leads to the degradation of transcriptional repressors and the over-expression of auxin-responsive genes.[3][10][11] This disrupts normal hormonal balance, causing epinasty, tissue swelling, and ultimately, plant death.[10][11] By converting this compound into various amides or esters, researchers can modulate the molecule's uptake, translocation, and binding affinity at the target site to optimize herbicidal activity and crop selectivity.[1][10]

Fungicidal Picolinamides

The picolinamide scaffold is also present in a new class of fungicides that act as QiI (Quinone inside Inhibitor) fungicides. These compounds inhibit fungal respiration by binding to the Qi site of the cytochrome bc₁ complex.[12] Fenpicoxamid (Inatreq™ active) is a prominent example derived from a picolinic acid precursor.[12] The use of this compound provides a direct pathway to novel picolinamide fungicides, where the trifluoromethoxy group can enhance systemic movement within the plant and improve efficacy.

Logical Workflow: From Building Block to Bioactive Candidate

Caption: General workflow from the starting building block to a lead agrochemical candidate.

Experimental Protocol: Synthesis of a Model N-Aryl Picolinamide

This protocol provides a robust, self-validating method for the amide coupling of this compound with a representative amine (e.g., 4-chloroaniline) using thionyl chloride for acid activation. This two-step, one-pot procedure is a foundational technique for library synthesis.

Objective: To synthesize N-(4-chlorophenyl)-4-(trifluoromethoxy)picolinamide.

Materials and Reagents

-

This compound (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq), Reagent Grade

-

Toluene, Anhydrous (10 mL per 1 g of acid)

-

N,N-Dimethylformamide (DMF), Anhydrous (catalytic, 1-2 drops)

-

4-Chloroaniline (1.1 eq), >98% purity

-

Triethylamine (TEA) or Pyridine, Anhydrous (2.5 eq)

-

Dichloromethane (DCM), Anhydrous (15 mL per 1 g of acid)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate and Hexanes for chromatography

Equipment

-

Round-bottom flask with reflux condenser and gas bubbler

-

Magnetic stirrer and heating mantle

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Step-by-Step Methodology

PART A: Acyl Chloride Formation (Activation)

-

Inert Atmosphere: Assemble a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen or argon atmosphere. This is critical as thionyl chloride and the resulting acyl chloride are moisture-sensitive.

-

Initial Charge: Add this compound (1.0 eq) and anhydrous toluene to the flask.

-

Catalyst Addition: Add a catalytic amount (1-2 drops) of anhydrous DMF. Causality Note: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species that converts the carboxylic acid to the acyl chloride more efficiently.

-

Reagent Addition: Slowly add thionyl chloride (1.5 eq) dropwise at room temperature. An effervescence (HCl gas) will be observed.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction can be monitored by TLC (using a methanolic quench of an aliquot) to confirm the consumption of the starting acid.

-

Solvent Removal: After completion, cool the reaction to room temperature and remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-(trifluoromethoxy)picolinoyl chloride is typically used directly in the next step.

PART B: Amide Coupling

-

Dissolution: Dissolve the crude acyl chloride from Part A in anhydrous dichloromethane (DCM).

-

Amine Solution: In a separate flask, dissolve 4-chloroaniline (1.1 eq) and anhydrous triethylamine (2.5 eq) in anhydrous DCM. Causality Note: Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the coupling reaction, driving the equilibrium towards product formation.

-

Controlled Addition: Cool the amine solution in an ice-water bath to 0°C. Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes. This controlled addition is crucial to manage the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates the complete consumption of the acyl chloride.

-

Work-up (Quenching & Extraction):

-

Pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to quench any remaining acid chloride and neutralize the triethylamine hydrochloride salt.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water and then brine.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude picolinamide.

Purification and Validation

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Characterization: The structure and purity of the final product, N-(4-chlorophenyl)-4-(trifluoromethoxy)picolinamide, should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis to validate the protocol's success.

Reaction Pathway: Two-Step Picolinamide Synthesis

Caption: Key steps in the conversion of the acid to the final amide product.

Conclusion

This compound stands as a strategically important building block for the synthesis of advanced agrochemicals. The trifluoromethoxy group imparts significant advantages in terms of metabolic stability and membrane permeability, while the picolinic acid core provides a proven pharmacophore for herbicidal and fungicidal activity. The synthetic protocols detailed herein are robust and adaptable, providing researchers with a reliable pathway to generate novel picolinamide libraries. By leveraging the unique properties of this reagent, scientists are well-equipped to develop next-generation crop protection solutions that are more effective, resilient, and environmentally conscious.

References

-

Tsukamoto, M., & Ito, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Available at: [Link]

-

Norris-Tull, D. (2024). Picolinic Acid Family of Herbicides. Management of Invasive Plants in the Western USA. Available at: [Link]

-

Feng, T., Liu, Q., Xu, Z., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 29(5), 1133. Available at: [Link]

-

Jeschke, P. (2024). Development of novel pyridine-based agrochemicals: A review. Pest Management Science. Available at: [Link]

-

Tsukamoto, M., & Ito, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides and 6-aryl-picolinate auxin herbicides. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). US10144710B2 - Process for the preparation of 4-[-({[4-choloro-3(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide and its polymorphs thereof.

-

Li, H., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Wu, J., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Liu, Q., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1419. Available at: [Link]

- Google Patents. (n.d.). KR20190091460A - Novel picolinic acid derivatives and their use as intermediates.

-

European Patent Office. (n.d.). EP3194391B1 - Safened herbicidal compositions comprising a pyridine carboxylic acid. Available at: [Link]

-

Jotani, M. M., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1473–1478. Available at: [Link]

-

ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available at: [Link]

- Google Patents. (n.d.). US11639334B2 - Methods for synthesis of oxypicolinamides.

- Google Patents. (n.d.). EP2327694B1 - Substituted 4-amino-picolinic acids and their use as herbicides.

-

Li, H., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. PubMed. Available at: [Link]

Sources

- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chigroup.site [chigroup.site]

- 7. 588702-62-9|4-(Trifluoromethyl)picolinic acid|BLD Pharm [bldpharm.com]

- 8. 4-(Trifluoromethyl)pyridine-2-carboxylic acid | 588702-62-9 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. pubs.acs.org [pubs.acs.org]